
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
Overview
Description
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is a heterocyclic compound featuring a bromine atom, a phenol group, and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the phenol group imparts unique chemical properties, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Phenol Group Introduction: The phenol group can be introduced through various methods, including the hydroxylation of the aromatic ring using reagents such as hydroxylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, a related study highlighted that modifications to the pyrazole structure could enhance biological activity against B-Raf kinase, a common target in melanoma therapy. The introduction of hydroxyl groups was found to reinforce anti-tumor activity, with specific derivatives demonstrating IC50 values comparable to established drugs like Vemurafenib .
Androgen Receptor Modulation
Research has indicated that compounds similar to 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol may act as selective androgen receptor modulators (SARMs). These compounds are being explored for their therapeutic potential in treating conditions such as prostate cancer, where androgen receptor antagonism is beneficial .
Materials Science Applications
Coordination Compounds
The structural characteristics of this compound make it suitable for use in coordination chemistry. Its ability to form stable complexes with metal ions is under investigation for applications in catalysis and material synthesis. The crystal structure analysis of similar pyrazole derivatives has shown promising results in forming coordination compounds that exhibit unique electronic and optical properties .
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various methods, including the reaction of brominated phenols with pyrazole derivatives under mild conditions. The structural insights gained from crystallographic studies reveal the compound's potential for further modification to enhance its functional properties .
Compound ID | Structure Description | IC50 (µM) | Target |
---|---|---|---|
C6 | 2-(1,3-Diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol | 0.15 | B-Raf V600E |
C7 | 3-Bromo derivative with hydroxyl substitution | 0.25 | B-Raf V600E |
C8 | Non-brominated analog | 0.30 | B-Raf V600E |
Table 2: Coordination Properties
Metal Ion | Complex Stability | Coordination Type |
---|---|---|
Cu(II) | High | Bidentate |
Zn(II) | Moderate | Monodentate |
Ni(II) | High | Bidentate |
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer properties of pyrazole derivatives, including this compound, against various melanoma cell lines. The results indicated that specific modifications enhanced potency, leading to further development as potential therapeutic agents.
Case Study 2: Coordination Chemistry Exploration
Research into the coordination chemistry of phenolic pyrazoles demonstrated their ability to form stable complexes with transition metals. This property was exploited in developing new catalysts for organic reactions, showcasing the versatility of the compound in material science.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
3-Bromo-5-(1H-pyrazol-4-yl)-phenol: Lacks the methyl group on the pyrazole ring.
3-Bromo-5-(1-methyl-1H-pyrazol-3-yl)-phenol: The position of the pyrazole ring is different.
3-Bromo-5-(1-methyl-1H-pyrazol-5-yl)-phenol: The position of the pyrazole ring is different.
Uniqueness: 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is unique due to the specific positioning of the bromine atom, phenol group, and the methyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure
The structural formula of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound.
Minimum Inhibitory Concentration (MIC) Values:
A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The MIC values for selected compounds were reported as follows:
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.78 |
Bacillus subtilis | 0.39 | |
Escherichia coli | 1.56 |
This indicates that the compound exhibits potent inhibitory effects against these bacterial strains, particularly against Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely studied. Research indicates that compounds with a similar structure to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Inhibition Rates:
In a comparative study, several pyrazole derivatives showed inhibition rates against TNF-α and IL-6:
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
3-Bromo Derivative | 61% | 76% |
Dexamethasone | 76% | 86% |
These results suggest that the compound may possess significant anti-inflammatory properties comparable to established anti-inflammatory agents .
Anticancer Activity
The anticancer activity of pyrazole derivatives is another area of interest. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation.
Cell Cycle Analysis:
Studies have indicated that certain derivatives can induce apoptosis in cancer cells by disrupting the cell cycle:
Compound | Cell Cycle Phase Arrested | Apoptosis Induction (%) |
---|---|---|
3-Bromo Derivative | G0/G1 to S phase transition | 36% |
This suggests that the compound may effectively promote apoptosis in cancer cells through cell cycle arrest .
Case Studies
Several case studies have highlighted the potential applications of pyrazole derivatives in treating various diseases:
- Antibacterial Efficacy: A case study demonstrated that a derivative similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent .
- Anti-inflammatory Effects: Another study reported significant reductions in inflammatory markers in animal models treated with pyrazole derivatives, indicating their therapeutic potential in managing inflammation-related diseases .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The phenolic ring undergoes EAS at positions activated by the hydroxyl group. Bromination and nitration are common reactions:
The hydroxyl group directs incoming electrophiles to the para and ortho positions relative to itself. Steric hindrance from the bulky pyrazole group reduces reactivity at the adjacent position .
Nucleophilic Substitution of Bromine
The bromine atom at position 3 participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under palladium catalysis:
text**[General Procedure](pplx://action/followup)**: 3-Bromo-5-(1-methylpyrazol-4-yl)-phenol (1.0 equiv), ArB(OH)₂ (1.5 equiv), Pd(OAc)₂ (4 mol%), SPhos (8 mol%), K₃PO₄ (3.0 equiv), THF/H₂O (4:1), 90°C, 24 h. **[Example Product](pplx://action/followup)**: 3-(Benzo[b]thiophen-2-yl)-5-(1-methylpyrazol-4-yl)-phenol **[Yield](pplx://action/followup)**: 67% [6]
Buchwald-Hartwig Amination
Arylation of amines using XPhos-Pd-G3 catalyst:
Amine | Conditions | Product | Yield |
---|---|---|---|
Morpholine | 100°C, 12 h, toluene | 3-Morpholino-5-(1-methylpyrazol-4-yl)-phenol | 82% |
Piperazine | 110°C, 18 h, dioxane | 3-(Piperazin-1-yl)-5-(1-methylpyrazol-4-yl)-phenol | 75% |
Pyrazole Ring Functionalization
The 1-methylpyrazole group undergoes regioselective modifications:
N-Methyl Group Oxidation
Controlled oxidation of the methyl group to a carboxylic acid:
text**[Conditions](pplx://action/followup)**: KMnO₄ (3.0 equiv), H₂O/acetone (3:1), 60°C, 6 h. **[Product](pplx://action/followup)**: 5-(1-Carboxypyrazol-4-yl)-3-bromo-phenol **[Yield](pplx://action/followup)**: 44% [9]
Halogenation at Pyrazole C-5
Electrophilic bromination using NBS:
Reagent | Conditions | Product | Yield |
---|---|---|---|
NBS (1.1 equiv) | DMF, 80°C, 2 h | 3-Bromo-5-(5-bromo-1-methylpyrazol-4-yl)-phenol | 38% |
Hydrogen Bonding Effects on Reactivity
Intramolecular hydrogen bonding between the phenolic -OH and pyrazole nitrogen (N2) stabilizes the planar conformation (bond length: 1.85 Å ). This interaction:
Properties
IUPAC Name |
3-bromo-5-(1-methylpyrazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13-6-8(5-12-13)7-2-9(11)4-10(14)3-7/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPZRJSBOSPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.